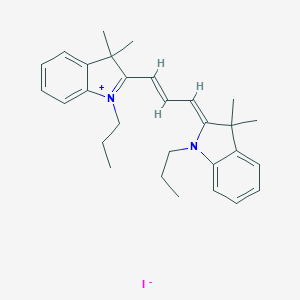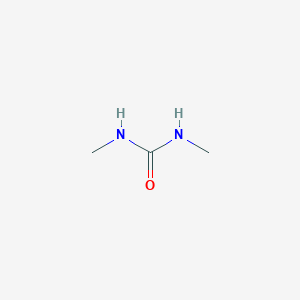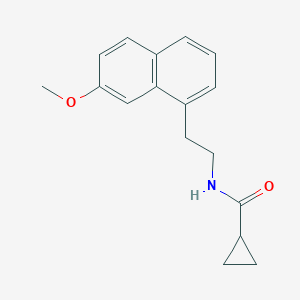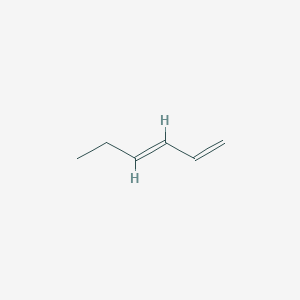![molecular formula C13H15NO5 B165277 benzyl N-[(3R,5S)-5-(hydroxymethyl)-2-oxooxolan-3-yl]carbamate CAS No. 132970-47-9](/img/structure/B165277.png)
benzyl N-[(3R,5S)-5-(hydroxymethyl)-2-oxooxolan-3-yl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl N-[(3R,5S)-5-(hydroxymethyl)-2-oxooxolan-3-yl]carbamate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as Tenofovir Disoproxil Fumarate (TDF), which is an antiviral drug used to treat HIV and Hepatitis B infections. However,
Mécanisme D'action
Benzyl N-[(3R,5S)-5-(hydroxymethyl)-2-oxooxolan-3-yl]carbamate acts as a nucleotide reverse transcriptase inhibitor, which means it inhibits the reverse transcriptase enzyme that is essential for the replication of HIV and Hepatitis B viruses. This inhibition leads to the suppression of viral replication, thereby reducing the viral load in the body.
Effets Biochimiques Et Physiologiques
Benzyl N-[(3R,5S)-5-(hydroxymethyl)-2-oxooxolan-3-yl]carbamate has been shown to have various biochemical and physiological effects. It has been found to be highly effective in reducing the viral load in patients with HIV and Hepatitis B infections. Additionally, it has been shown to have a low toxicity profile and is well-tolerated by patients.
Avantages Et Limitations Des Expériences En Laboratoire
Benzyl N-[(3R,5S)-5-(hydroxymethyl)-2-oxooxolan-3-yl]carbamate has several advantages for laboratory experiments. It is a stable compound that can be easily synthesized in large quantities. Additionally, it has a low toxicity profile, making it safe for use in laboratory experiments. However, one of the limitations of using this compound in laboratory experiments is that it is a relatively expensive compound.
Orientations Futures
There are several future directions for the scientific research of benzyl N-[(3R,5S)-5-(hydroxymethyl)-2-oxooxolan-3-yl]carbamate. Some of the potential areas of research are discussed below.
1. Development of new antiviral drugs: Benzyl N-[(3R,5S)-5-(hydroxymethyl)-2-oxooxolan-3-yl]carbamate has shown promising results in the treatment of HIV and Hepatitis B infections. Further research can be conducted to develop new antiviral drugs based on the structure of this compound.
2. Drug delivery systems: Benzyl N-[(3R,5S)-5-(hydroxymethyl)-2-oxooxolan-3-yl]carbamate can be used as a model compound to develop new drug delivery systems that can improve the bioavailability and efficacy of drugs.
3. Cancer research: Benzyl N-[(3R,5S)-5-(hydroxymethyl)-2-oxooxolan-3-yl]carbamate has been shown to have potential anticancer properties. Further research can be conducted to explore its potential applications in cancer research.
Conclusion:
Benzyl N-[(3R,5S)-5-(hydroxymethyl)-2-oxooxolan-3-yl]carbamate is a chemical compound that has potential applications in various fields of scientific research. It is a stable compound that can be easily synthesized in large quantities and has a low toxicity profile. Further research can be conducted to explore its potential applications in the development of new antiviral drugs, drug delivery systems, and cancer research.
Méthodes De Synthèse
Benzyl N-[(3R,5S)-5-(hydroxymethyl)-2-oxooxolan-3-yl]carbamate is synthesized by the reaction of tenofovir with benzyl chloroformate in the presence of a base. This reaction results in the formation of benzyl N-[(3R,5S)-5-(hydroxymethyl)-2-oxooxolan-3-yl]carbamate as a white crystalline solid.
Applications De Recherche Scientifique
Benzyl N-[(3R,5S)-5-(hydroxymethyl)-2-oxooxolan-3-yl]carbamate has been studied extensively for its potential applications in various fields of scientific research. Some of the significant applications of this compound are discussed below.
Propriétés
Numéro CAS |
132970-47-9 |
|---|---|
Nom du produit |
benzyl N-[(3R,5S)-5-(hydroxymethyl)-2-oxooxolan-3-yl]carbamate |
Formule moléculaire |
C13H15NO5 |
Poids moléculaire |
265.26 g/mol |
Nom IUPAC |
benzyl N-[(3R,5S)-5-(hydroxymethyl)-2-oxooxolan-3-yl]carbamate |
InChI |
InChI=1S/C13H15NO5/c15-7-10-6-11(12(16)19-10)14-13(17)18-8-9-4-2-1-3-5-9/h1-5,10-11,15H,6-8H2,(H,14,17)/t10-,11+/m0/s1 |
Clé InChI |
QVXUXNOWETURTC-WDEREUQCSA-N |
SMILES isomérique |
C1[C@H](OC(=O)[C@@H]1NC(=O)OCC2=CC=CC=C2)CO |
SMILES |
C1C(OC(=O)C1NC(=O)OCC2=CC=CC=C2)CO |
SMILES canonique |
C1C(OC(=O)C1NC(=O)OCC2=CC=CC=C2)CO |
Synonymes |
D-erythro-Pentonic acid, 2,3-dideoxy-2-[[(phenylmethoxy)carbonyl]amino]-, gamma-lactone (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



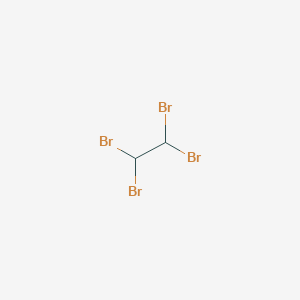
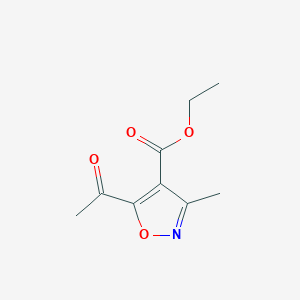
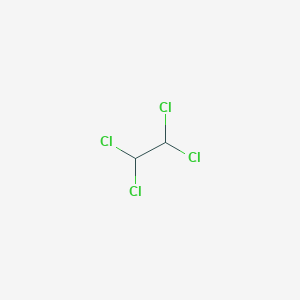
![11H-Benzo[a]fluorene](/img/structure/B165204.png)
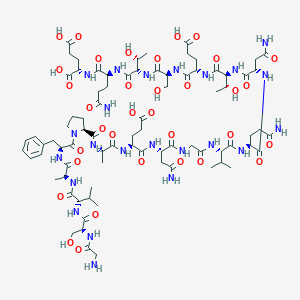
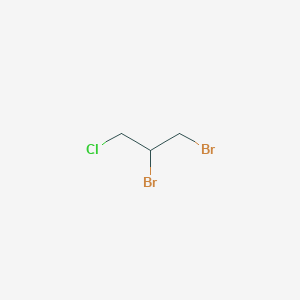
![(3R,4R)-3-[(1R)-1-hydroxypropyl]-4-propan-2-yloxetan-2-one](/img/structure/B165210.png)
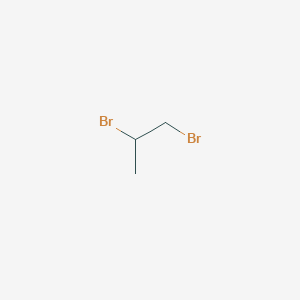
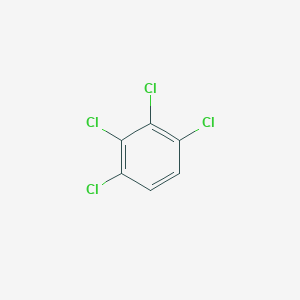
![2-[4-(4-Ethyl-5-methylthiazol-2-yl)-3-fluorophenyl]propanoic acid](/img/structure/B165219.png)
